molecular formula C12H17FN2 B5635924 4-fluoro MBZP

4-fluoro MBZP

Cat. No.: B5635924
M. Wt: 208.27 g/mol
InChI Key: KFMDNJJTGINMCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro Methylbenzylpiperazine typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 4-fluoro Methylbenzylpiperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro Methylbenzylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde.

    Reduction: Formation of 4-fluorobenzylamine.

    Substitution: Formation of various substituted benzylpiperazines depending on the nucleophile used.

Scientific Research Applications

4-fluoro Methylbenzylpiperazine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro Methylbenzylpiperazine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and serotonin, leading to enhanced mood and alertness. The compound targets specific receptors and transporters, modulating their activity and resulting in its pharmacological effects .

Comparison with Similar Compounds

4-fluoro Methylbenzylpiperazine is similar to other piperazine derivatives such as:

    Benzylpiperazine (BZP): Both compounds have stimulant effects, but 4-fluoro Methylbenzylpiperazine is considered to have a slightly different pharmacological profile.

    Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative with similar stimulant properties but different chemical structure.

    Methylenedioxybenzylpiperazine (MDBP): Shares structural similarities but has distinct pharmacological effects.

The uniqueness of 4-fluoro Methylbenzylpiperazine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDNJJTGINMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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